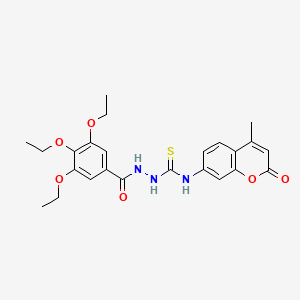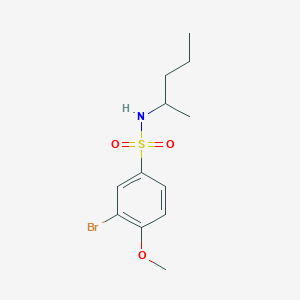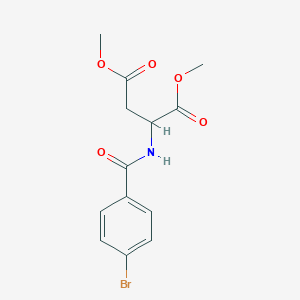![molecular formula C16H23BrN2O3S B4119863 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cycloheptylalaninamide](/img/structure/B4119863.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cycloheptylalaninamide
Vue d'ensemble
Description
The compound is a sulfonyl derivative, which is a class of organic compounds widely used in medicine and agriculture . The sulfonyl group (-S(=O)2) is bonded to a nitrogen atom of a ureylene group (N,N-dehydrourea, a dehydrogenated derivative of urea) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized . These belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis
The molecular structure of similar compounds involves a sulfonyl group (-S(=O)2) bonded to a nitrogen atom of a ureylene group (N,N-dehydrourea, a dehydrogenated derivative of urea) .Mécanisme D'action
Target of Action
Similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Biochemical Pathways
It’s worth noting that similar compounds have been associated with antimicrobial and antibiofilm actions .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cycloheptylalaninamide in lab experiments is its specificity for ATP-sensitive potassium channels. This allows for the study of the role of these channels in various biological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring is necessary to ensure safety in lab experiments.
Orientations Futures
There are several future directions for research on N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cycloheptylalaninamide. One area of interest is its potential therapeutic applications in cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential as a treatment for cognitive disorders. Studies have shown promising results in animal models, and further research is needed to determine its potential in humans. Additionally, this compound could be studied for its potential in treating other diseases such as inflammation and cardiovascular disease.
Applications De Recherche Scientifique
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cycloheptylalaninamide has been studied for its potential therapeutic applications in various fields of research. In the field of diabetes research, this compound has shown to have hypoglycemic effects by inhibiting the activity of ATP-sensitive potassium channels in pancreatic beta cells. This mechanism of action leads to an increase in insulin secretion and a decrease in blood glucose levels.
This compound has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The mechanism of action for its anti-cancer properties is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-cycloheptylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3S/c1-12(16(20)18-14-6-4-2-3-5-7-14)19-23(21,22)15-10-8-13(17)9-11-15/h8-12,14,19H,2-7H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIQDYAPONCDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCCC1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[({[4-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4119785.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119792.png)
![methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119816.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4119827.png)
![N-[4-(dimethylamino)phenyl]-2-(3-oxo-2-piperazinyl)acetamide](/img/structure/B4119828.png)
![N-butyl-2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4119833.png)


![1-(4-fluorophenyl)-4-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4119849.png)
![N-{4-[(diethylamino)methyl]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4119854.png)
![2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4119859.png)
![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4119876.png)
